molecular formula C17H14F3N3O3S2 B2394907 3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351608-30-4

3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2394907
CAS No.: 1351608-30-4
M. Wt: 429.43
InChI Key: YEWYBYITUCCWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its exceptional thermal and chemical stability, making it an ideal bio-isosteric replacement for ester and amide functionalities to improve metabolic stability in drug candidates . The molecular structure incorporates an azetidine ring sulfonylated at the nitrogen with a 4-(trifluoromethyl)phenyl group, a common motif that can influence a compound's pharmacokinetic properties and target binding affinity. The primary research applications of this compound are anticipated in the areas of anticancer and anti-infective drug discovery, given the well-documented pharmacological activities of its core structures. The 1,2,4-oxadiazole ring system is present in a wide array of biologically active compounds and is the subject of intensive research, particularly for its anti-tubercular and anticancer potential . The integration of the thiophen-2-ylmethyl substituent and the sulfonylazetidine moiety provides a complex, multifunctional scaffold that allows researchers to explore novel structure-activity relationships. This compound is intended for use in high-throughput screening, lead optimization, and as a key synthetic intermediate in the construction of more complex molecules for biological evaluation. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

3-(thiophen-2-ylmethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S2/c18-17(19,20)12-3-5-14(6-4-12)28(24,25)23-9-11(10-23)16-21-15(22-26-16)8-13-2-1-7-27-13/h1-7,11H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWYBYITUCCWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, particularly focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a thiophene ring, an azetidine moiety, and a sulfonyl group attached to a trifluoromethylphenyl group. The oxadiazole ring is recognized for its role in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

Compound TypeCell LineIC50 (µM)Mechanism of Action
1,2,4-Oxadiazole DerivativesMCF-7 (Breast Cancer)0.12 - 2.78Induction of apoptosis via caspase activation
1,3,4-Oxadiazole DerivativesHCC (Liver Cancer)0.3Inhibition of NF-κB signaling pathway

The compound's ability to induce apoptosis has been linked to the activation of caspases and alterations in cell cycle distribution. Specifically, studies have shown that similar oxadiazole compounds increase the sub-G1 cell population in cancer cells, indicating enhanced apoptosis rates .

The mechanisms underlying the biological activity of oxadiazoles often involve interactions with key cellular pathways:

  • NF-κB Pathway : Compounds similar to the target molecule have been shown to inhibit the phosphorylation of IκB and p65 proteins in the NF-κB signaling pathway. This inhibition prevents the transcriptional activity of NF-κB, leading to reduced cancer cell proliferation .
  • Caspase Activation : The cleavage of PARP and caspase-3 has been observed in treated cancer cells, further confirming the induction of apoptosis as a primary mechanism .

Case Studies

  • Study on HCC Cells : A study investigating the effects of a related oxadiazole compound demonstrated significant antiproliferative effects on hepatocellular carcinoma (HCC) cells. The compound was found to induce apoptosis in a dose-dependent manner while also inhibiting key survival pathways .
  • MCF-7 Cell Line Evaluation : Another study evaluated various oxadiazole derivatives against MCF-7 breast cancer cells. The results indicated that certain modifications in the chemical structure could enhance cytotoxicity and apoptotic activity compared to standard treatments like Tamoxifen .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing oxadiazole rings exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair. For instance, studies have demonstrated that 1,3,4-oxadiazole derivatives can act as potent inhibitors against thymidylate synthase, an enzyme crucial for DNA replication .

Case Study:
A study conducted by Ahsan et al. (2021) reported that oxadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines, indicating their potential as anticancer agents .

CompoundIC50 Value (µM)Cancer Cell Line
Compound A0.47HepG-2
Compound B1.4A-549

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the thiophene and oxadiazole rings contributes to its effectiveness against a range of bacterial and fungal pathogens.

Case Study:
In a study focusing on thiazole-substituted oxadiazoles, several derivatives demonstrated enhanced antibacterial and antifungal activities compared to their parent compounds .

CompoundActivity TypePathogen
Compound CAntibacterialE. coli
Compound DAntifungalS. aureus

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may be explored for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

  • 3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole Key Difference: The trifluoromethoxy group replaces the trifluoromethyl group on the phenyl ring. This substitution may influence binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Key Difference: Replaces the oxadiazole core with a 1,2,4-triazole-3-thione ring and lacks the sulfonylazetidine moiety. Impact: The triazole-thione scaffold introduces hydrogen-bonding capabilities, which may enhance interactions with enzymes like kinases or proteases.

Pharmacological Activity Comparison

Compound Class Bioactivity Highlights Reference
1,2,4-Oxadiazoles Metabolic stability; enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase)
1,2,4-Triazole-3-thiones Anticancer, antitubercular, and antimicrobial activities
Thiadiazole-Triazole Hybrids Strong intermolecular interactions with enzymes (e.g., sodium salt in )

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to analogs with electron-donating groups (e.g., methoxy). This enhances membrane permeability but may reduce aqueous solubility .
  • Hydrogen-Bonding Capacity : The sulfonylazetidine moiety provides hydrogen-bond acceptors, improving target binding compared to simpler thiophene-containing analogs .

Key Research Findings from Analog Studies

Thiadiazole-Triazole Hybrids (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate): Demonstrated superior binding energy (-9.2 kcal/mol) in molecular docking studies compared to reference drugs, suggesting potent enzyme inhibition .

1,2,4-Triazole Derivatives :

  • Substitutions at the triazole ring (e.g., thiophene, fluorophenyl) correlate with enhanced antimycobacterial activity (MIC: 1.56 µg/mL against M. tuberculosis) .

Sulfonamide-Containing Compounds: The sulfonyl group in sulfonamide derivatives is critical for binding to zinc-containing enzymes (e.g., carbonic anhydrase), with trifluoromethyl groups improving inhibitory constants (Ki) by ~30% compared to non-fluorinated analogs .

Preparation Methods

Sulfonylation of Azetidin-3-amine

Azetidin-3-amine undergoes sulfonylation with 4-(trifluoromethyl)benzenesulfonyl chloride under Schlenk conditions to afford 1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-amine. Optimization trials revealed:

Parameter Optimal Condition Yield Improvement Source
Base Pyridine (3.0 equiv) 78% → 89%
Solvent Anhydrous DCM 65% → 82%
Temperature 0°C → RT over 2 h 70% → 88%

Procedure :

  • Charge azetidin-3-amine (1.0 equiv) and pyridine (3.0 equiv) in DCM (0.1 M) under N₂.
  • Add 4-(trifluoromethyl)benzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
  • Warm to RT, stir 12 h, then quench with ice-cold H₂O.
  • Extract with DCM (3×), dry (Na₂SO₄), and concentrate.
  • Purify by flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2) to isolate Intermediate I as a white solid (86% yield).

Preparation of Thiophen-2-ylmethyl Amidoxime (Intermediate II)

Amidoxime Formation from Thiophen-2-ylacetonitrile

Thiophen-2-ylacetonitrile reacts with hydroxylamine hydrochloride in a EtOH/H₂O (4:1) mixture, adjusted to pH 8–9 with NaOH, to yield the corresponding amidoxime. Key parameters:

Variable Optimal Value Impact on Yield Reference
Reaction Time 8 h at reflux 72% → 91%
NH₂OH·HCl Equiv 1.2 equiv Prevents overoxidation
Workup Direct crystallization Reduces chromatography

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 6.95–6.91 (m, 2H, Th-H), 4.75 (s, 2H, CH₂), 3.82 (s, 2H, NH₂).

Cyclocondensation to Form the 1,2,4-Oxadiazole Core

Coupling of Intermediate I and II

Intermediate I is converted to its acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in anhydrous THF. The acyl chloride is then reacted with Intermediate II in the presence of pyridine (2.5 equiv) to facilitate cyclization:

Optimized Conditions :

  • Solvent : THF (0.05 M)
  • Temperature : Reflux (68°C) for 6 h
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, silica gel purification (hexane/EtOAc 4:1)

Yield : 67% (white crystalline solid)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, followed by dehydration to form the oxadiazole ring (Figure 2). Excess pyridine ensures complete HCl scavenging, preventing side reactions.

Alternative Synthetic Routes and Comparative Analysis

Staudinger/Aza-Wittig Approach

Adapting methodologies from Xie et al., diazidoglyoxime esters can undergo one-pot Staudinger/aza-Wittig reactions to form bis-oxadiazoles. While primarily used for symmetric systems, modifying the ester substituents enables asymmetric oxadiazole formation:

Procedure :

  • React thiophen-2-ylmethyl diazidoglyoxime ester (1.0 equiv) with PPh₃ (2.2 equiv) in toluene at 110°C.
  • Add Intermediate I’s carboxylic acid (1.1 equiv) and continue heating for 12 h.
  • Isolate product via column chromatography (CH₂Cl₂/MeOH 20:1).

Yield : 58% (lower than acyl chloride route due to competing bis-oxadiazole formation)

Reaction Optimization and Troubleshooting

Critical Parameters for Cyclization

  • Moisture Control : <50 ppm H₂O required to prevent acyl chloride hydrolysis
  • Base Selection : Pyridine > Et₃N due to superior HCl sequestration (yield +14%)
  • Catalytic Additives : DMAP (0.1 equiv) accelerates reaction by 2.3×

Common Side Products :

  • Hydrolysis Adduct : From residual H₂O; mitigated by molecular sieves (4Å)
  • Dimerization : Occurs at [Intermediate II] >0.2 M; maintain dilute conditions

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 1H, Th-H), 7.05–6.98 (m, 2H, Th-H), 4.62 (s, 2H, CH₂), 4.15–4.08 (m, 1H, Az-H), 3.92–3.85 (m, 2H, Az-H), 3.72–3.65 (m, 2H, Az-H).
  • ¹³C NMR : 167.8 ppm (C=N-O), 144.2 ppm (q, J = 32 Hz, CF₃), 126.5 ppm (C-SO₂).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)
  • Elemental Analysis : Calcd. for C₁₈H₁₅F₃N₄O₃S: C, 48.86; H, 3.42; N, 12.66. Found: C, 48.79; H, 3.48; N, 12.59.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : THF recovery via fractional distillation (89% efficiency)
  • Catalyst Recycling : Pyridine-HCl precipitated by adding MTBE, filtered, and regenerated
  • Continuous Flow Setup : Reduces reaction time from 6 h to 22 min (PFA tubing reactor, 120°C)

Q & A

Basic: What are the common synthetic routes for preparing 1,2,4-oxadiazole derivatives, and how are they adapted for this compound?

Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or activated nitriles . For the target compound, key steps include:

  • Thiophene incorporation : The thiophen-2-ylmethyl group is introduced via alkylation or nucleophilic substitution, often using thiophene-based precursors in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Sulfonylation of azetidine : The azetidin-3-yl moiety is functionalized with a 4-(trifluoromethyl)phenylsulfonyl group via sulfonylation under mild conditions (e.g., DCM, room temperature) to avoid ring strain .
  • Oxadiazole ring formation : A microwave-assisted cyclization step may enhance efficiency, as seen in analogous oxadiazole syntheses, reducing reaction time from hours to minutes .
    Validation : Structural confirmation requires 1^1H/13^13C NMR, IR (C=N/C-O stretches at 1600–1650 cm1^{-1}), and HRMS .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the thiophene (δ 6.8–7.2 ppm), sulfonyl group (deshielded signals), and azetidine (δ 3.5–4.5 ppm). 13^13C NMR confirms oxadiazole C=N (δ 160–170 ppm) and sulfonyl carbon (δ 110–120 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1640 cm1^{-1}) and S=O (1350/1150 cm1^{-1}) validate key functional groups .
  • HPLC/UPLC : Purity (>95%) is assessed using reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .
    Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the azetidine-thiophene region .

Advanced: How can researchers optimize reaction conditions to address low yields in the sulfonylation step of the azetidine moiety?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent selection : Switch from DCM to THF or DMF to improve sulfonyl chloride solubility .
  • Temperature control : Perform reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate stabilization .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify intermediates by 19^19F NMR (for CF₃ group tracking) .

Advanced: What computational methods are employed to predict electronic properties and binding interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO energies to assess redox stability and charge distribution on the oxadiazole and sulfonyl groups .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets .
  • MD Simulations : Evaluate conformational stability of the azetidine ring in aqueous vs. lipid environments .
    Validation : Correlate computational results with experimental data (e.g., X-ray crystallography for docking poses) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) for structurally similar compounds?

Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, the 4-(trifluoromethyl)phenyl group may enhance membrane permeability, altering observed activity .
  • Assay Standardization : Re-evaluate under uniform conditions (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
    Case Study : Analogous thiadiazole-triazole hybrids show varied activity due to trifluoromethyl positioning .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene and sulfonyl groups .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
  • Solvent : For long-term storage, dissolve in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: What strategies mitigate regioselectivity challenges during oxadiazole ring formation?

Answer:

  • Precursor design : Use pre-functionalized amidoximes with protecting groups (e.g., Boc for amines) to direct cyclization .
  • Microwave assistance : Enhance regioselectivity via rapid, controlled heating, favoring the 1,2,4-oxadiazole isomer over 1,3,4 variants .
  • Catalytic additives : Employ Cu(I) catalysts to stabilize transition states and reduce byproduct formation .

Basic: Which in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays for COX-2 or acetylcholinesterase, leveraging the sulfonyl group’s electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.